molecular formula C13H15FN2O3 B2708849 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid CAS No. 1048006-29-6

2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2708849
CAS No.: 1048006-29-6
M. Wt: 266.272
InChI Key: WWSIZINZLSEELU-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid: is a synthetic organic compound characterized by the presence of an allylamino group, a fluorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of allylamine with 3-fluoroaniline to form an intermediate, which is then subjected to further reactions to introduce the butanoic acid moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The allylamino and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    3-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the allylamino and butanoic acid moieties.

    Allylamine: Contains the allylamino group but lacks the fluorophenyl and butanoic acid moieties.

    4-Oxobutanoic acid: Contains the butanoic acid moiety but lacks the allylamino and fluorophenyl groups.

Uniqueness: 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4-(3-fluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-2-6-15-11(13(18)19)8-12(17)16-10-5-3-4-9(14)7-10/h2-5,7,11,15H,1,6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSIZINZLSEELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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